molecular formula C9H11Cl B146676 2,5-Dimethylbenzyl chloride CAS No. 824-45-3

2,5-Dimethylbenzyl chloride

Cat. No. B146676
CAS RN: 824-45-3
M. Wt: 154.63 g/mol
InChI Key: PECXPZGFZFGDRD-UHFFFAOYSA-N
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Description

2,5-Dimethylbenzyl chloride is a chemical compound that serves as a monomer for polymerization reactions. It is particularly noted for its role in the synthesis of linear polybenzyls, which are of interest due to their potential applications in materials science. The compound's structure, which includes methyl groups at the 2 and 5 positions on the benzyl ring, influences its reactivity and the properties of the polymers produced from it .

Synthesis Analysis

The synthesis of 2,5-dimethylbenzyl chloride-based polymers has been explored through low-temperature Friedel-Crafts step-growth polymerization reactions. These reactions utilize TiCl4—(C2H5)2AlCl catalysts to promote polymerization. However, the synthesis process is sensitive to reaction conditions, which can significantly affect the molecular weight, linearity, glass transition temperature, and crystalline properties of the resulting polymers. Premature precipitation of the highly crystalline poly(2,5-dimethylbenzyl) is a notable challenge, as it prevents the preparation of high molecular weight products .

Molecular Structure Analysis

The molecular structure of 2,5-dimethylbenzyl chloride is characterized by the presence of two methyl groups attached to the benzyl ring. This steric hindrance can influence the reactivity of the compound, particularly in polymerization reactions. The structure of related compounds, such as dimethyl(2-hydroxy-5-nitrobenzyl)sulfonium salts, has been studied, revealing selective reactivity with amino acids like tryptophan and cysteine in aqueous solutions . Although not directly related to 2,5-dimethylbenzyl chloride, these studies provide insight into the behavior of substituted benzyl compounds in various chemical environments.

Chemical Reactions Analysis

2,5-Dimethylbenzyl chloride undergoes polymerization reactions to form linear polybenzyls. The polymerization is influenced by steric effects due to the methyl groups, which can lead to premature termination of the polymer chain. For instance, an indanyl-type termination reaction was observed to limit the molecular weight of poly(α-methylbenzyl), which is structurally similar to poly(2,5-dimethylbenzyl) . The reactivity of 2,5-dimethylbenzyl chloride in these polymerization reactions is a key area of interest, as it determines the properties of the resulting polymers.

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2,5-dimethylbenzyl chloride are largely determined by the monomer's structure and the conditions under which polymerization occurs. The presence of methyl groups contributes to the high crystallinity of the polymers, which in turn affects their glass transition temperatures and potential for high molecular weight synthesis. The polymerization process is sensitive to factors such as catalyst choice and reaction conditions, which must be carefully controlled to achieve the desired properties in the final polymer product .

Scientific Research Applications

Polymerization and Material Science

2,5-Dimethylbenzyl chloride has been explored in the context of polymer science. For instance, Kuo and Lenz (1977) investigated its low-temperature Friedel-Crafts step-growth polymerization with TiCl4—(C2H5)2AlCl catalyst, focusing on the polymer's molecular weight, linearity, glass transition temperature, and crystalline properties (Kuo & Lenz, 1977). Similarly, Suthar (1982) synthesized polymers containing 3,3'-dioxo-5,5'-biindol-2,2'-diyl units using 2,5-dimethylbenzyl chloride, characterizing them through viscometric, IR spectral studies, and thermal analysis (Suthar, 1982).

Chemical Synthesis and Organic Chemistry

In organic chemistry, 2,5-Dimethylbenzyl chloride has been a crucial intermediate in various syntheses. Hu et al. (2010) demonstrated its use in the synthesis of 3,4-dimethylbenzaldehyde, showcasing an efficient process with a significant yield (Hu et al., 2010). Another study by Hu et al. (2009) utilized it for the self-coupling reaction to produce 3,3',4,4'-tetramethyldiphenylethane, highlighting an improved method for better yield and ease of operation (Hu et al., 2009).

Radical Chemistry and Spectroscopy

Research on 2,5-Dimethylbenzyl chloride also extends to radical chemistry and spectroscopy. Yoon and Lee (2011) clarified the vibronic assignments of isomeric dimethylbenzyl radicals generated by corona discharge, using 2,5-dimethylbenzyl chloride as a precursor (Yoon & Lee, 2011). Lee et al. (2003) generated and analyzed the vibronic spectrum of a jet-cooled 2,6-dimethylbenzyl radical from a precursor 2,6-dimethylbenzyl chloride (Lee et al., 2003).

Other Applications

There are also various other scientific studies involving 2,5-Dimethylbenzyl chloride. For example, Chanfreau et al. (2008) studied its role in the electrocarboxylation process in supercritical CO2 for synthesizing phenylacetic acid (Chanfreau et al., 2008). Additionally, Qureshi et al. (2019) synthesized a fluorescent sensor using dansyl sulfonyl chloride with a chain derived from 2,5-dimethylbenzyl chloride, demonstrating its utility in detecting toxic metals like antimony and thallium (Qureshi et al., 2019).

Safety And Hazards

2,5-Dimethylbenzyl chloride is classified as a combustible liquid. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

2-(chloromethyl)-1,4-dimethylbenzene
Source PubChem
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InChI

InChI=1S/C9H11Cl/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECXPZGFZFGDRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061177
Record name 2-Chloromethyl-p-xylene
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Molecular Weight

154.63 g/mol
Source PubChem
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Product Name

2,5-Dimethylbenzyl chloride

CAS RN

824-45-3
Record name 2,5-Dimethylbenzyl chloride
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Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
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Record name 2,5-Dimethylbenzyl chloride
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Record name Benzene, 2-(chloromethyl)-1,4-dimethyl-
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Record name 2-chloromethyl-p-xylene
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Synthesis routes and methods I

Procedure details

53 g p-xylene, 4.9 g 1-ethyl-3-methylimidazolium tetrafluoroborate and 1.6 g concentrated hydrochloric acid whose concentration is 36% are added into a 500 ml four-neck flask and the temperature is raised to 80˜85° C. after well stirring. And the reaction solution is kept warm tor 0.5 h after the gas of hydrochloride is inflated, and then cooled to the room temperature, standing for layering. The upper layer is organic layer while the lower layer is water layer. The water layer is dehydrated trader vacuum and the gained ionic liquid can be recycled and reused. The organic layer is transferred into a 500 ml four-neck flask and is rectified under vacuum. Alter desolventizing. 70.6 g 2,5-dimethylbenzyl chloride is finally provided (91.3%) yield).
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53 g
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4.9 g
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1.6 g
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Synthesis routes and methods II

Procedure details

36.0 g Paraformaldehyde, 84.8 g p-xylene, 14.0 g 1-butyl-3-methylimi-dazolium chloride and 2.4 g concentrated hydrochloric acid whose concentration is 36% are added into a 250 ml four-neck flask and the temperature is raised to 80˜85° C. after well stirring. And the reaction solution is kept warm for 0.5 h after the gas of hydrochloride is inflated, and then cooled to the room temperature, standing for layering. The upper layer is organic layer while the lower layer is water layer. The water layer is dehydrated under vacuum and the gained ionic liquid can be recycled and reused. The organic layer is transferred into a 250 ml four-neck flask and is rectified under vacuum. After desolventizing, 113.4 g 2,5-dimethylbenzyl chloride is finally provided (91.7% yield).
Quantity
36 g
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84.8 g
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14 g
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2.4 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
J Kuo, RW Lenz - Journal of Polymer Science: Polymer …, 1977 - Wiley Online Library
The low‐temperature Friedel‐Crafts step‐growth polymerization reactions of 2,5‐dimethylbenzyl chloride with TiCl 4 —(C 2 H 5 ) 2 AlCl catalyst, and of α‐methylbenzyl chloride with …
Number of citations: 1 onlinelibrary.wiley.com
NA Peppas, GN Valkanas - Journal of Polymer Science …, 1974 - Wiley Online Library
Polydimethylbenzylenes, \documentclass{article}\pagestyle{empty}\begin{document}$\rlap{--} [C_6 H_2 (CH_3 )_2 CH_2 \rlap{--} ]_n$\end{document} , have been obtained by …
Number of citations: 12 onlinelibrary.wiley.com
RL Shieh, RL Lin, JJ Hwang… - Journal of the Chinese …, 1998 - Wiley Online Library
The kinetics of the substitution reactions of triphenylphosphine (TP) with chlorobenzyl chlorides (CBC), 2,5‐dimethylbenzyl chloride (DMBC), and methylbenzyl bromides (MBB) in …
Number of citations: 4 onlinelibrary.wiley.com
鈴木仁美 - Journal of Synthetic Organic Chemistry, Japan, 1970 - jstage.jst.go.jp
残 分 と して 得 られ る (注 意 4). b. 1, 2, 4-trimethylbenzene A. 亜鉛末一水酸化ナ トリウム還元法 気密カキマゼ機, 還 流冷却器, 温 度計および滴下漏斗を備えた 1l の 四っロフラスコに水 500ml …
Number of citations: 3 www.jstage.jst.go.jp
DD ATLI - Celal Bayar University Journal of Science, 2021 - dergipark.org.tr
1-(2,5-dimethylbenzyl)benzimidazole (1) and 1,3-bis(2,5-dimethylbenzyl)benzimidazolium chloride (2) were prepared. The reaction of 2 with Pd(OAc)2, LiCl and Et3N gave [PdCl2{1,3-…
Number of citations: 2 dergipark.org.tr
P Canonne, LC Leitch - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
Several new β-hydroxyketones having the formula CH 3 R′C(OH)CH 2 COCH 3 have been prepared by the action of Grignard reagents on 2,4-pentanedione. With benzyl-, o-xylyl-, p-…
Number of citations: 20 cdnsciencepub.com
D Demir Atli - Journal of Coordination Chemistry, 2020 - Taylor & Francis
A series of ester-functionalized benzimidazolium salts 2a–c were prepared by quaternization of 1-{(ethoxycarbonyl)methyl}benzimidazole (1) with 3,5-dimethylbenzyl bromide, 2,5-…
Number of citations: 8 www.tandfonline.com
Y Wook Yoon, S Kuk Lee - The Journal of chemical physics, 2011 - pubs.aip.org
The controversial vibronic assignments of isomeric dimethylbenzyl radicals were clearly resolved by using different precursors. By employing corresponding dimethylbenzyl chlorides as …
Number of citations: 14 pubs.aip.org
N Katsui, A Matsunaga, K Imaizumi… - Bulletin of the …, 1972 - journal.csj.jp
The structure and configuration of rishitinol (2), isolated from tuber tissues of white potatoes (Solanum tuberlosum × S. demissum) infected by an incompatible race of Phytophtora …
Number of citations: 62 www.journal.csj.jp
MH Nilsen, S Svelle, S Aravinthan, U Olsbye - Applied Catalysis A: General, 2009 - Elsevier
The effect of CH 2 Cl 2 impurities on the conversion of CH 3 Cl to olefins over SAPO-34 has been investigated. CH 3 Cl was co-reacted with CH 2 Cl 2 in a 10:1 ratio at 400C, WHSV=8h …
Number of citations: 37 www.sciencedirect.com

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